N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-17-13-15-10-7-8-18-11(10)12(16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWGRVWVLDHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. For example, starting from a thiophene derivative, a series of reactions including nitration, reduction, and cyclization can be employed.
Introduction of the Methylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the thienopyrimidine core.
Attachment of the Cyclohexyl Group: The final step involves the amination reaction where the cyclohexylamine is introduced to the thienopyrimidine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The thienopyrimidine core can undergo various substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are common.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Thienopyrimidines: From various substitution reactions.
Scientific Research Applications
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of thieno[3,2-d]pyrimidines to enhance their pharmacological properties. For instance, a series of thienopyrimidine derivatives were synthesized and evaluated for their inhibitory effects against diacylglycerol acyltransferase 1 (DGAT-1), an enzyme implicated in lipid metabolism and obesity management. One derivative demonstrated significant inhibitory activity and favorable pharmacokinetics in animal models, suggesting that modifications to the thieno[3,2-d]pyrimidine structure can yield compounds with enhanced therapeutic profiles .
Anticancer Properties
Studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer activities. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related thieno[3,2-d]pyrimidines has revealed efficacy against certain bacterial strains and fungi. This suggests that N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine could be explored further as a potential antimicrobial agent .
Case Studies
- Inhibition of DGAT-1 :
- Anticancer Activity :
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thienopyrimidine core can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Activity
- Position 2 : Methylsulfanyl groups may enhance electron density and hydrophobic interactions compared to chloro or alkoxy substituents. For example, chloro derivatives (e.g., ) show potent EGFR inhibition, suggesting halogen bonding plays a role in target engagement .
- Aryl-substituted analogs (e.g., N-arylbenzo[b]thieno derivatives) exhibit kinase inhibition, with substituent electronics influencing selectivity for CLK1 vs. CK1 .
Biological Activity
N-Cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine (CAS Number: 339018-92-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
The molecular formula of this compound is , with a molecular weight of approximately 279.42 g/mol. The compound features a thieno-pyrimidine structure, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.42 g/mol |
| CAS Number | 339018-92-7 |
| Physical Form | Solid |
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno-pyrimidine derivatives can induce apoptosis in cancer cell lines.
Case Study:
In a study evaluating various thieno-pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as MCF-7 and A549. These compounds demonstrated IC50 values ranging from 0.01 µM to 31.5 µM, indicating potent growth inhibition .
The proposed mechanism for the biological activity of this compound involves the inhibition of key cellular pathways associated with tumor growth and survival. Specifically, it is suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Pharmacological Studies
Pharmacological evaluations have shown that this compound possesses anti-inflammatory properties in addition to its anticancer effects. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with this compound.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, and what are their critical reaction parameters?
The synthesis typically involves condensation of aromatic amines with thienopyrimidine precursors. For example, microwave-assisted methods using dimethylformamide dimethyl acetal (DMF-DMA) and aromatic amines under controlled irradiation (60–100°C, 10–30 minutes) yield high-purity derivatives . Nucleophilic displacement reactions with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) and bases like LiH are also common, requiring precise stoichiometric ratios to avoid side products . Key parameters include solvent polarity, temperature, and catalyst selection.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H NMR : Distinguishes thieno[3,2-d]pyrimidine isomers by analyzing coupling patterns (e.g., absence of long-range coupling between thiophene and pyrimidine protons in thieno[3,2-d] vs. thieno[2,3-d] derivatives) .
- LC-MS/HPLC : Validates molecular weight and purity, especially for intermediates with labile substituents (e.g., methylsulfanyl groups) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Q. What are the primary biological targets of thieno[3,2-d]pyrimidin-4-amine derivatives in preclinical research?
These compounds are investigated as kinase inhibitors (e.g., CLK1, DYRK1A, VEGFR-2) due to their structural mimicry of ATP-binding domains. For example, cyclohexyl and methylsulfanyl substituents enhance hydrophobic interactions with kinase pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Solvent optimization : Replace traditional solvents (e.g., 1,4-dioxane) with deep eutectic solvents to enhance solubility and reduce side reactions .
- Catalyst screening : Test Pd/Cu catalysts in Sonogashira coupling to improve alkyne incorporation efficiency .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 80°C for 3 hours vs. 10 minutes under microwaves) while maintaining >90% yield .
Q. What structure-activity relationship (SAR) insights guide the design of potent kinase inhibitors based on this scaffold?
- Cyclohexyl group : Enhances selectivity for CLK1 over DYRK1A by occupying a hydrophobic subpocket .
- Methylsulfanyl substituent : Increases metabolic stability compared to thioether analogs but may reduce solubility .
- Pyrimidine ring modifications : Introducing electron-withdrawing groups (e.g., chloro) at position 6 improves IC50 values against VEGFR-2 by 10-fold .
Q. How should researchers address contradictory data in kinase inhibition assays (e.g., varying IC50 values across studies)?
- Assay standardization : Use recombinant kinases with consistent phosphorylation states and ATP concentrations .
- Structural validation : Perform co-crystallography to confirm binding modes and rule out off-target effects .
- Computational docking : Compare binding free energy (ΔG) calculations with experimental IC50 to identify outliers .
Q. What methodological considerations are critical when evaluating in vitro antitumor activity of this compound?
- Cell line selection : Prioritize models with overexpression of target kinases (e.g., HCT116 for CLK1-driven tumors) .
- Dose-response curves : Use 8–10 concentration points to calculate accurate EC50 values and assess Hill slopes for cooperative effects .
- Counter-screening : Include kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
